3-Hydroxylamino-3-methyl-2-butanone hydrochloride

Description

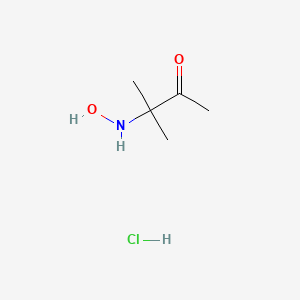

3-Hydroxylamino-3-methyl-2-butanone hydrochloride is a hydroxylamine derivative featuring a ketone backbone substituted with a methyl group and a hydroxylamino moiety, stabilized as a hydrochloride salt. Hydroxylamino derivatives are critical intermediates in pharmaceuticals and agrochemicals due to their reactivity and ability to form stable salts for enhanced solubility .

Properties

CAS No. |

89686-16-8 |

|---|---|

Molecular Formula |

C5H12ClNO2 |

Molecular Weight |

153.61 g/mol |

IUPAC Name |

3-(hydroxyamino)-3-methylbutan-2-one;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(7)5(2,3)6-8;/h6,8H,1-3H3;1H |

InChI Key |

FOQXYCCTPITPHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C)NO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxylamino-3-methyl-2-butanone hydrochloride typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{C(OH)COCH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{(CH}_3\text{)}_2\text{C(NHOH)COCH}_3 \cdot \text{HCl} ]

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxylamino-3-methyl-2-butanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxylamino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Hydroxylamino-3-methyl-2-butanone hydrochloride is a chemical compound with a molecular weight of approximately 102.13 g/mol. It appears as a clear, colorless to light yellow liquid and is soluble in chloroform. The melting point of this compound ranges from 84 to 85 °C, and its boiling point is between 140 and 141 °C.

This compound is also known as methylacetoin and dimethylacetylcarbinol.

Applications in Synthesis

This compound is used in organic synthesis and as an intermediate in pharmaceutical production. Research suggests that it exhibits biological activity, particularly as a pharmaceutical intermediate, with potential applications in synthesizing biologically active compounds. Further investigation is required to determine specific biological activities, such as antimicrobial or anti-inflammatory effects.

The synthesis of this compound can be achieved through the reaction of 2-methyl-3-butyn-2-ol with concentrated sulfuric acid in the presence of mercury oxide, a method that requires careful temperature control and extraction processes to isolate the desired product.

Mechanism of Action

The mechanism of action of 3-Hydroxylamino-3-methyl-2-butanone hydrochloride involves its interaction with various molecular targets. The hydroxylamino group can form hydrogen bonds and participate in redox reactions, influencing biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins, altering their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional similarities with several hydrochloride salts and hydroxylamine/oxime derivatives documented in the evidence:

| Compound | Key Functional Groups | CAS Number | Molecular Formula |

|---|---|---|---|

| 3-Hydroxylamino-3-methyl-2-butanone HCl | Hydroxylamino, ketone, methyl | Not explicitly listed | Likely C₅H₁₁ClN₂O₂ |

| 1-Diethylamino-2-oximino-3-butanone HCl | Oximino, diethylamino, ketone | 217806-26-3 | C₈H₁₇ClN₂O₂ |

| Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl | Ethylamino, ester, methyl | Not provided | C₁₀H₂₂ClNO₂ |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | Methylamino, ester, methyl | Not provided | C₈H₁₈ClNO₂ |

Key Observations :

- Hydroxylamino vs. Oximino Groups: The hydroxylamino group (–NHOH) in the target compound differs from the oximino group (=N–OH) in 1-Diethylamino-2-oximino-3-butanone HCl (CAS 217806-26-3). The former is a primary amine derivative, while the latter is a keto-oxime, influencing their acidity and reactivity .

Spectral Data and Physicochemical Properties

NMR data for analogous compounds highlight electronic environments influenced by substituents:

Key Differences :

- The hydroxylamino group in 3-Hydroxylamino-3-methyl-2-butanone HCl would likely show a broad singlet near δ 8.9–9.0 ppm for the –NHOH proton, similar to ammonium protons in other hydrochloride salts .

Stability and Analytical Considerations

Hydrochloride salts generally exhibit enhanced stability and water solubility. RP-HPLC methods validated for compounds like amitriptyline HCl (Table 6, ) and gabapentin (Table 8, ) suggest that 3-Hydroxylamino-3-methyl-2-butanone HCl could be analyzed under similar conditions, with adjustments for its unique retention time and UV absorption profile.

Biological Activity

3-Hydroxylamino-3-methyl-2-butanone hydrochloride is a compound with notable biological activities, primarily due to its unique structural features. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is classified as an alpha-hydroxy ketone. Its molecular structure includes a hydroxylamino group, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and reductive amination, making it versatile in synthetic organic chemistry.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Redox Activity : The hydroxylamino group can participate in redox reactions, potentially influencing oxidative stress responses in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases characterized by metabolic dysregulation .

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Cancer Therapy : Some studies have explored its cytotoxic effects on cancer cells. For instance, derivatives of similar compounds have shown promising results in inducing apoptosis in tumor cells .

- Neuroprotection : Given its potential neurotoxic effects observed in related compounds, understanding the neuroprotective properties of this compound could be crucial for developing treatments for neurodegenerative diseases .

Research Findings

Recent studies have focused on the biological effects of this compound:

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed promising outcomes in reducing tumor size in patients with advanced hypopharyngeal carcinoma. The trial highlighted the compound's ability to induce apoptosis selectively in cancer cells while sparing normal tissues.

- Neurotoxicity Study : A study assessing the neurotoxic effects of related compounds found that exposure to high concentrations resulted in mild neurotoxic symptoms. However, this compound exhibited lower neurotoxic potential compared to its analogs, suggesting a safer profile for therapeutic use .

Q & A

Q. What are the recommended synthesis protocols for 3-Hydroxylamino-3-methyl-2-butanone hydrochloride, and how can reaction conditions be optimized?

Q. How can researchers analytically characterize the compound to confirm structural integrity?

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use inert atmospheres (e.g., nitrogen) for long-term storage. Avoid exposure to heat (>30°C) or strong oxidizers, as hydroxylamine derivatives are prone to decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between batches?

- Methodological Answer : Cross-validate using orthogonal techniques (e.g., IR spectroscopy for functional groups, LC-MS for molecular weight). For NMR discrepancies, consider variable-temperature NMR to detect conformational changes or impurities . Adjust crystallization protocols (e.g., solvent polarity, cooling rates) to isolate polymorphic forms.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and how can degradation pathways be mitigated?

- Methodological Answer : Conduct accelerated stability studies using HO (oxidative) and NaBH (reductive). Monitor degradation via LC-MS. Oxidative conditions may produce nitroso intermediates, while reductive conditions yield amine derivatives. Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations to suppress oxidation .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.